Cas no 1806999-63-2 (5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine)
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H5F5INO/c1-16-5-3(7(9)10)2-15-6(4(5)14)8(11,12)13/h2,7H,1H3
- InChI Key: QYANFHRHXPBUFQ-UHFFFAOYSA-N
- SMILES: IC1C(C(F)(F)F)=NC=C(C(F)F)C=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 3
- Topological Polar Surface Area: 22.1
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029023833-250mg |
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine |
1806999-63-2 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029023833-500mg |
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine |
1806999-63-2 | 95% | 500mg |
$1,786.10 | 2022-03-31 | |
| Alichem | A029023833-1g |
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine |
1806999-63-2 | 95% | 1g |
$2,923.95 | 2022-03-31 |
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine
Professional Introduction to 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1806999-63-2)
5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1806999-63-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of multiple fluorinated and iodinated substituents makes it a particularly valuable building block for the development of novel therapeutic agents.
The structure of this pyridine derivative is composed of a central pyridine ring substituted with a difluoromethyl group at the 5-position, an iodo atom at the 3-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position. This unique arrangement of functional groups imparts distinct chemical and electronic properties, making it an attractive candidate for further derivatization and functionalization. The iodo substituent, in particular, is often utilized as a handle for cross-coupling reactions, which are fundamental in modern drug discovery and development.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The difluoromethyl and trifluoromethyl groups are well-documented examples of such fluorinated moieties that contribute to these desirable properties. The incorporation of these groups into drug molecules has been associated with increased bioavailability and prolonged half-life, which are critical factors in drug efficacy and patient compliance.
One of the most compelling applications of 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancers. The development of selective kinase inhibitors has become a major focus in medicinal chemistry, with many successful drugs on the market derived from such inhibitors.
Recent studies have highlighted the utility of this compound in generating novel kinase inhibitors with improved selectivity and potency. For instance, researchers have demonstrated its use in constructing analogs of known kinase inhibitors by employing palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient introduction of diverse functional groups while maintaining the integrity of the core pyridine scaffold. The ability to modify the difluoromethyl, iodo, methoxy, and trifluoromethyl substituents provides chemists with a high degree of flexibility in optimizing lead compounds.
The pharmaceutical industry has also explored the potential of this compound in developing antiviral agents. Viruses often rely on host cell kinases for their replication cycle, making them susceptible to inhibition by kinase-targeting drugs. By leveraging the reactivity of the iodo group, researchers have been able to generate libraries of pyridine derivatives that exhibit antiviral activity against various viral strains. These efforts have been bolstered by computational modeling techniques that predict binding interactions between potential drug candidates and viral targets.
Another emerging area where this compound finds application is in the synthesis of immunomodulatory agents. Immune checkpoint inhibitors have revolutionized cancer therapy by enhancing T-cell activity against tumor cells. The development of new immunomodulators requires careful consideration of molecular architecture to ensure optimal interaction with biological targets. The structural features of 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine make it an ideal candidate for designing molecules that modulate immune responses without excessive toxicity.
The synthesis and optimization of this compound have been refined through advances in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient production runs with reduced waste generation. These innovations align with broader trends in green chemistry aimed at minimizing environmental impact while maintaining high yields and purity standards.
In conclusion, 5-(Difluoromethyl)-3-iodo-4-methoxy-2-(trifluoromethyl)pyridine (CAS No. 1806999-63-2) represents a versatile intermediate with far-reaching implications in drug discovery and development. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules across multiple therapeutic areas. As research continues to uncover new applications for fluorinated compounds, this pyridine derivative is poised to remain at the forefront of pharmaceutical innovation.
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